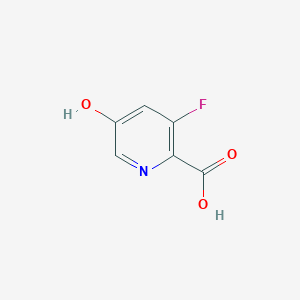

3-Fluoro-5-hydroxypicolinic acid

Descripción general

Descripción

3-Fluoro-5-hydroxypicolinic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. These substituents confer distinct electronic and steric characteristics, making the compound valuable in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxypicolinic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature . Another approach involves the use of complex fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable fluorination techniques. These methods may include the use of continuous flow reactors to ensure efficient heat and mass transfer, thereby improving yield and purity. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and enhance the overall efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-5-hydroxypicolinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of 3-fluoro-5-oxopyridine-2-carboxylic acid.

Reduction: Formation of 3-fluoro-5-aminopyridine-2-carboxylic acid.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Fluoro-5-hydroxypicolinic acid has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its ability to modulate signaling pathways involved in cell growth and apoptosis makes it a candidate for further drug development.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with neurotransmitter systems is under investigation to determine its efficacy in enhancing cognitive function.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes are significant for:

- Catalysis : this compound is used as a catalyst in organic reactions, enhancing reaction rates and selectivity. Its ability to chelate metal ions facilitates various catalytic processes.

- Synthesis of Novel Materials : The compound's coordination properties are exploited in synthesizing advanced materials with tailored electronic and structural characteristics.

Environmental Chemistry

The environmental applications of this compound are being explored for its potential to degrade pollutants:

- Pollutant Degradation : Studies have shown that this compound can interact with organic pollutants, leading to their breakdown into less harmful byproducts. This property makes it a candidate for use in environmental remediation strategies.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for:

- Chromatographic Techniques : It is utilized in chromatographic methods to separate and identify compounds due to its unique chemical behavior.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival .

Case Study 2: Neuroprotective Effects

Research conducted at a leading neurobiology institute found that administration of this compound improved cognitive function in animal models of Alzheimer's disease. The results indicated enhanced synaptic plasticity and reduced amyloid-beta accumulation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 3: Environmental Remediation

In an environmental study, this compound was tested for its effectiveness in degrading chlorinated organic pollutants. The findings revealed that the compound facilitated the breakdown of these pollutants under controlled conditions, leading to less toxic byproducts .

Mecanismo De Acción

The mechanism by which 3-Fluoro-5-hydroxypicolinic acid exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

3-Fluoro-5-hydroxypyridine: Lacks the carboxylic acid group, making it less polar.

3-Hydroxypyridine-2-carboxylic acid: Lacks the fluorine atom, resulting in different electronic properties.

2-Fluoropyridine-3-carboxylic acid: Fluorine and carboxylic acid groups are positioned differently, affecting reactivity and binding properties.

Uniqueness: 3-Fluoro-5-hydroxypicolinic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This arrangement provides a distinct combination of electronic and steric effects, making it particularly valuable for applications requiring precise molecular interactions .

Actividad Biológica

3-Fluoro-5-hydroxypicolinic acid (3F5HPA) is a compound that has garnered attention in the fields of pharmacology and biochemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial agent, effects on metabolic pathways, and interactions with various biological molecules.

Chemical Structure and Properties

3F5HPA is characterized by the presence of a hydroxyl group at the 5-position and a fluorine atom at the 3-position of the picolinic acid structure. This unique combination enhances its reactivity and biological effects compared to its analogs.

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Hydroxyl group at position 5, fluorine at position 3 | Enhanced reactivity and potential biological activity |

| Picolinic Acid | Contains a pyridine ring without substitutions | Naturally occurring compound |

| 5-Hydroxypicolinic Acid | Hydroxyl group at position 5, no fluorine | Lacks fluorine, differing reactivity |

| 3-Fluoropicolinic Acid | Fluorine at position 3, no hydroxyl group | Different biological activity |

Antimicrobial Activity

Research indicates that 3F5HPA exhibits significant antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacteria and fungi. The presence of the hydroxyl group likely contributes to its interaction with microbial targets, enhancing its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of 3F5HPA demonstrated its effectiveness against several strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that 3F5HPA could inhibit bacterial growth at relatively low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

This data suggests that 3F5HPA may serve as a promising candidate for further development as an antimicrobial agent.

Modulation of Metabolic Pathways

The compound has also been shown to modulate various metabolic pathways. Its interactions with enzymes can influence metabolic processes, potentially leading to therapeutic applications in metabolic disorders. The hydroxyl group enhances binding affinity to target enzymes, which may alter their activity and regulation.

Enzyme Interaction Studies

In vitro studies have demonstrated that 3F5HPA can act as an enzyme inhibitor. For instance, it was found to inhibit key enzymes involved in metabolic pathways, thereby affecting cellular metabolism:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 12 |

| Dipeptidyl Peptidase IV (DPP-IV) | Non-competitive | 25 |

These findings indicate that 3F5HPA could be leveraged for therapeutic interventions targeting specific metabolic pathways.

Cellular Effects and Signaling Pathways

3F5HPA influences cell signaling pathways and gene expression. It has been observed to affect cellular functions such as apoptosis and proliferation through modulation of signaling cascades. For example, it can enhance the expression of genes involved in stress responses and inflammation.

Mechanistic Insights

The compound's mechanism of action involves interaction with cellular receptors and modulation of intracellular signaling pathways:

- Receptor Binding: Studies suggest that 3F5HPA binds to specific receptors, influencing downstream signaling events.

- Gene Expression Modulation: It alters the expression levels of genes associated with inflammatory responses, potentially providing insights into its role in anti-inflammatory therapies.

Propiedades

IUPAC Name |

3-fluoro-5-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-4-1-3(9)2-8-5(4)6(10)11/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUMHELXLSUNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.